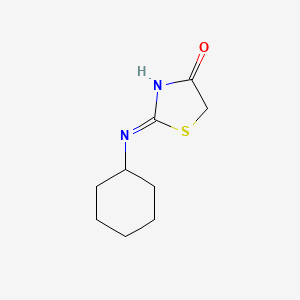

2-Cyclohexylamino-thiazol-4-on

Übersicht

Beschreibung

2-Cyclohexylamino-thiazol-4-one is a compound with the molecular formula C9H14N2OS and a molecular weight of 198.29 . It is used in proteomics research .

Synthesis Analysis

While specific synthesis methods for 2-Cyclohexylamino-thiazol-4-one were not found, similar compounds such as 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized . A series of nine new 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized, and their anticancer, antioxidant, and 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitory activities were tested .Chemical Reactions Analysis

Thiazoles, which include 2-Cyclohexylamino-thiazol-4-one, have been involved in various chemical reactions. For instance, a new family of dipeptide-based multifunctional Brønsted base organocatalysts has been developed that are highly capable of the first asymmetric [4 + 2] annulation reaction of 5H-thiazol-4-ones with electron-deficient alkenes .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Thiazolderivate wurden auf ihre antimikrobiellen Eigenschaften gegen verschiedene Bakterien- und Pilzstämme untersucht. Zum Beispiel haben einige Verbindungen Aktivität gegen Staphylococcus aureus, E. coli, P. aeruginosa und S. typhi gezeigt .

Antitumor- und Zytotoxische Aktivität

Diese Verbindungen wurden auch auf ihre potenziellen Antitumorwirkungen untersucht. Bestimmte Thiazolderivate haben eine Zytotoxizität gegenüber menschlichen Tumorzelllinien gezeigt, was auf ihre potenzielle Verwendung in der Krebsforschung hindeutet .

Antioxidative Eigenschaften

Einige Thiazolderivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht, wobei bestimmte Verbindungen eine starke Aktivität zeigten .

Enzyminhibition

Thiazole wurden als selektive Inhibitoren für verschiedene Enzyme, wie z. B. 11β-Hydroxysteroid-Dehydrogenase Typ 1, die am Steroidstoffwechsel beteiligt ist, ins Visier genommen .

Proteomikforschung

Verbindungen wie "2-Cyclohexylamino-thiazol-4-on" sind für die Proteomikforschung käuflich, was auf ihre Verwendung bei der Untersuchung von Proteinen und Peptiden hindeutet .

Synthese neuartiger Derivate

Thiazolderivate dienen als wichtige Zwischenprodukte bei der Synthese komplexerer Moleküle mit potentiellen biologischen Aktivitäten .

Studien zur Bewertung der antimikrobiellen Aktivität

In-vitro-antimikrobielle Aktivitäten, einschließlich der minimalen Hemmkonzentration (MHK) und Zeit-Kill-Tests, werden durchgeführt, um die Wirksamkeit von Thiazolderivaten gegen Krankheitserreger zu bewerten .

Tuberkuloseforschung

Einige Thiazolderivate wurden auf ihre biologische Aktivität gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose, untersucht .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives, which include 2-cyclohexylamino-thiazol-4-one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole compounds .

Biochemische Analyse

Biochemical Properties

2-Cyclohexylamino-thiazol-4-one plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of 2-Cyclohexylamino-thiazol-4-one to the active sites of these enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of 2-Cyclohexylamino-thiazol-4-one on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription regulators, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis. Additionally, 2-Cyclohexylamino-thiazol-4-one has been reported to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to alterations in metabolite levels .

Molecular Mechanism

At the molecular level, 2-Cyclohexylamino-thiazol-4-one exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 2-Cyclohexylamino-thiazol-4-one has been found to inhibit certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclohexylamino-thiazol-4-one have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclohexylamino-thiazol-4-one remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Cyclohexylamino-thiazol-4-one vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Cyclohexylamino-thiazol-4-one is effective without causing harm .

Metabolic Pathways

2-Cyclohexylamino-thiazol-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux by modulating the activity of key enzymes in these pathways. For instance, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, 2-Cyclohexylamino-thiazol-4-one can interact with cofactors such as nicotinamide adenine dinucleotide (NADH), influencing redox reactions and energy production .

Transport and Distribution

Within cells and tissues, 2-Cyclohexylamino-thiazol-4-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, 2-Cyclohexylamino-thiazol-4-one has been found to bind to membrane transporters, aiding its entry into cells and subsequent distribution to target sites .

Eigenschaften

IUPAC Name |

2-cyclohexylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDNSSDSIYKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349516 | |

| Record name | 2-Cyclohexylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27052-19-3 | |

| Record name | 2-Cyclohexylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

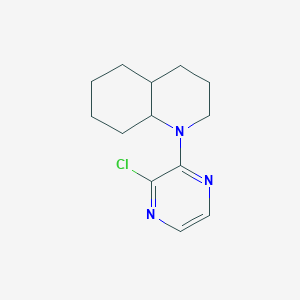

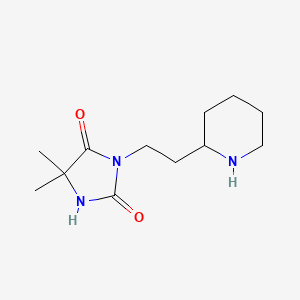

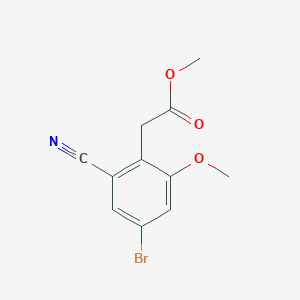

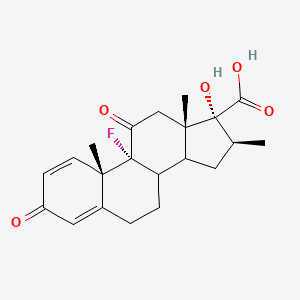

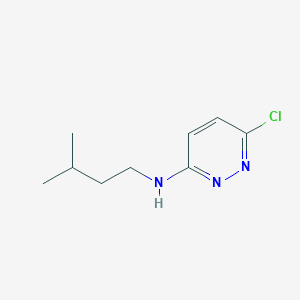

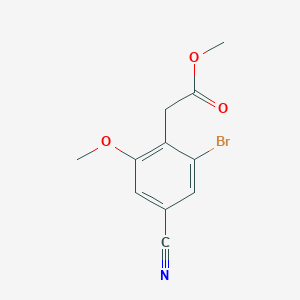

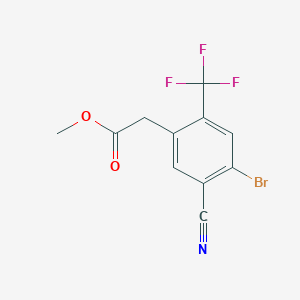

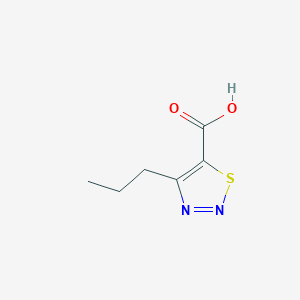

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl({[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1489557.png)

![[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1489575.png)